[4-(Benzyloxy)-3,5-dibromophenyl]methanol, also known as a dibromophenyl derivative, is a compound characterized by the presence of bromine and a benzyloxy group attached to a phenyl ring. This compound is notable for its potential applications in various fields of chemistry and pharmacology, particularly due to its structural features that may influence biological activity.
The compound can be synthesized through various methods involving bromination and alkylation reactions of phenolic compounds. Its synthesis has been discussed in literature focusing on similar aromatic compounds and their derivatives, with methods often including the use of protective groups and specific reagents tailored for selective reactions.
This compound falls under the category of aromatic alcohols due to the presence of a hydroxymethyl group (-CH2OH) attached to the aromatic ring. It also belongs to the class of halogenated organic compounds, specifically dibrominated phenols.
The synthesis of [4-(Benzyloxy)-3,5-dibromophenyl]methanol typically involves several steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice (often using polar aprotic solvents), and reaction time. For example, using dimethylformamide as a solvent can enhance solubility and reaction rates.
The molecular structure of [4-(Benzyloxy)-3,5-dibromophenyl]methanol features:
[4-(Benzyloxy)-3,5-dibromophenyl]methanol can participate in various chemical reactions:
The reactivity of this compound can be influenced by factors such as steric hindrance from the bulky benzyloxy group and electronic effects from the bromine substituents.
The mechanism of action for [4-(Benzyloxy)-3,5-dibromophenyl]methanol is primarily related to its interactions at a molecular level with biological targets. For instance:
Studies on similar compounds have shown that halogenated phenols can exhibit significant biological activity, including anti-inflammatory and antimicrobial effects.
[4-(Benzyloxy)-3,5-dibromophenyl]methanol has potential applications in:
This compound exemplifies how modifications in molecular structure can lead to diverse chemical behaviors and applications across various scientific fields.
The compound is systematically named as [4-(Benzyloxy)-3,5-dibromophenyl]methanol under IUPAC nomenclature rules, which precisely defines its molecular architecture. This name delineates three key structural features:
Its chemical identity is unambiguously established through several key identifiers:
Table 1: Structural Identifiers of [4-(Benzyloxy)-3,5-dibromophenyl]methanol
Identifier | Value |
---|---|
CAS Registry Number | 249515-07-9 |
Molecular Formula | C₁₄H₁₂Br₂O₂ |
Molecular Weight | 372.05 g/mol |
SMILES | OCC₁=CC(Br)=C(OCC₂=CC=CC=C₂)C(Br)=C₁ |
InChIKey | Not fully characterized in literature |
The molecular structure combines a 3,5-dibromo-4-hydroxybenzyl alcohol core—where the phenolic hydroxyl is protected as its benzyl ether—creating a sterically encumbered system with orthogonal reactivity. The electron-withdrawing bromines significantly influence the aromatic ring's electronic properties, while the benzyl group offers selective deprotection pathways critical for synthetic strategies [1] [3].
The emergence of [4-(Benzyloxy)-3,5-dibromophenyl]methanol reflects key advances in protective group chemistry during the late 20th century. Its design principles originate from foundational work on benzyl ether protections, which became indispensable for hydroxyl group manipulation in complex molecule synthesis. Benzyl groups gained prominence over simpler alkyl ethers due to their:
This compound specifically evolved from halogenated benzyl alcohol derivatives like (3,5-Dibromophenyl)methanol (CAS 145691-59-4), which served as precursors for kinase inhibitor syntheses [3] [4]. The deliberate incorporation of meta-bromines adjacent to the benzyloxy group significantly altered the molecule's reactivity profile compared to simpler analogs like 4-bromobenzyl alcohol (CAS 873-75-6) [8]. Historically, such halogen patterns were developed to:
Synthetic methodology breakthroughs—particularly in Pd-catalyzed hydrogenolysis and DDQ oxidation—established reliable deprotection protocols for such systems. The development of hydrogen transfer methods using cyclohexadiene allowed benzyl cleavage without reducing sensitive functionalities (e.g., alkenes, nitro groups), while photoirradiation techniques enabled oxidative removal under mild conditions [5].
[4-(Benzyloxy)-3,5-dibromophenyl]methanol exemplifies modern multidirectional building blocks where distinct reactive sites enable parallel synthetic diversification. Its significance in medicinal chemistry derives from three strategic features:
A. Orthogonal Reactivity Planes
The molecule contains three independent reaction domains that can be modified sequentially:
This trifunctional design permits controlled, stepwise derivatization essential for structure-activity relationship (SAR) exploration in drug discovery [1] [5].
B. Halogen-Directed Molecular Editing
The meta-dibromo pattern creates unique electronic and steric effects:
These properties are exploited in synthesizing kinase inhibitor scaffolds where bromine serves as a leaving group for biaryl formation [3] [4].
C. Protective Group Synergy
The benzyl ether serves dual roles beyond protection:
Recent applications include its use in synthesizing the thiazole derivative {2-[4-(Benzyloxy)phenyl]-1,3-thiazol-4-yl}methanol (CAS 885279-89-0), where the benzyl-protected precursor enabled late-stage functionalization of the thiazole core .
Table 2: Pharmaceutical Intermediates Derived from Functionalized Benzyl Alcohols
Core Structure | Target Derivative | Medicinal Application |
---|---|---|
[4-(Benzyloxy)phenyl]methanol | Thiazolylmethanol hybrids | Kinase inhibition scaffolds |
(3,5-Dibromophenyl)methanol | BTK/JAK3 kinase inhibitors | Anti-inflammatory agents |
(2,5-Dibromophenyl)methanol | PDE4 inhibitors | Respiratory therapeutics |
4-(Benzyloxy)-3-bromobenzyl alcohol | mGluR5 modulators | CNS disorders |
The compound's versatility is further demonstrated in synthesizing heterocycle-fused systems like pyrazolines and oxazoles, where the benzyl alcohol moiety undergoes cyclodehydration with carbonyls or nitriles to form oxygen-containing heterocycles with bioactive potential [7] [10]. The bromine atoms facilitate transition-metal catalyzed annulations to construct polycyclic architectures prevalent in topoisomerase inhibitors.
As synthetic methodologies evolve toward late-stage diversification, [4-(Benzyloxy)-3,5-dibromophenyl]methanol exemplifies next-generation building blocks—offering maximum functional density with orthogonal reactivity, enabling efficient access to structurally complex therapeutic candidates through convergent synthetic design [5] .
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0